molecular formula C14H17N3 B11069043 Bis[2-(2-pyridyl)ethyl]amine CAS No. 15496-36-3

Bis[2-(2-pyridyl)ethyl]amine

Cat. No.: B11069043
CAS No.: 15496-36-3
M. Wt: 227.30 g/mol
InChI Key: YPBFSKLYDPJFJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-BIS[2-(2-PYRIDYL)ETHYL]AMINE is a tridentate ligand known for its ability to form stable complexes with various metal ions. This compound is widely used in coordination chemistry due to its unique structure, which allows it to bind effectively to metal centers. The presence of pyridine rings in its structure enhances its binding affinity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-BIS[2-(2-PYRIDYL)ETHYL]AMINE can be synthesized through the reaction of 2-(2-pyridyl)ethylamine with formaldehyde and a secondary amine. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as an acid or base. The process involves the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired product .

Industrial Production Methods

In industrial settings, the synthesis of N,N-BIS[2-(2-PYRIDYL)ETHYL]AMINE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent production quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N,N-BIS[2-(2-PYRIDYL)ETHYL]AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The pyridine rings in the compound can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-BIS[2-(2-PYRIDYL)ETHYL]AMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N,N-BIS[2-(2-PYRIDYL)ETHYL]AMINE exerts its effects involves the formation of stable complexes with metal ions. The compound’s tridentate nature allows it to coordinate with metal centers through its nitrogen atoms. This coordination can influence the reactivity and properties of the metal ions, making them suitable for various catalytic and biochemical applications. The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-BIS[2-(2-PYRIDYL)ETHYL]AMINE is unique due to its optimal balance of steric and electronic properties, which enhances its binding affinity and stability with metal ions. This makes it particularly effective in forming stable complexes and facilitating various chemical reactions. Its versatility and effectiveness in different applications set it apart from other similar compounds .

Properties

IUPAC Name

2-pyridin-2-yl-N-(2-pyridin-2-ylethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-3-9-16-13(5-1)7-11-15-12-8-14-6-2-4-10-17-14/h1-6,9-10,15H,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBFSKLYDPJFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCNCCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415403
Record name ST4119595
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15496-36-3
Record name ST4119595
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.